molecular formula C12H23ClN2O2 B1382676 4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride CAS No. 1965308-86-4

4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride

Cat. No. B1382676
M. Wt: 262.77 g/mol
InChI Key: ZHAUVMTYIKHFPU-UHFFFAOYSA-N
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Description

“4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride” is a chemical compound used in scientific research for its diverse applications. It is a biochemical for proteomics research . The molecular formula is C12H22N2O2 .


Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl (3aR,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate" . The average mass of the compound is 226.315 Da, and the monoisotopic mass is 226.168121 Da .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. It’s important to note that the compound’s unique structure and properties make it an essential tool in various fields like pharmaceuticals, material science, and organic synthesis.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H22N2O2 . The average mass is 226.315 Da, and the monoisotopic mass is 226.168121 Da . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Asymmetric Synthesis in Organic Chemistry

4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride is used in asymmetric synthesis, particularly in the creation of fused bicyclic alpha-amino acids with a hexahydro-cyclopenta[c]pyridine skeleton. This process involves selective allylation and Pauson-Khand cycloaddition, leading to products with high enantio- and diastereoselectivity (Günter & Gais, 2003).

Synthesis of Pyrrole-3-carboxylic Acid Derivatives

The compound is integral in the continuous flow synthesis of pyrrole-3-carboxylic acids, a process that utilizes tert-butyl acetoacetates, amines, and bromoketones. This method facilitates the efficient and streamlined production of pyrrole-3-carboxamides, including CB1 inverse agonists (Herath & Cosford, 2010).

Development of Functionalized Amino Acid Esters

The chemical is also used in a novel one-pot strategy for synthesizing highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This method, which involves multiple transformations, yields products with three contiguous stereocenters and is performed under metal-free conditions (Meninno et al., 2021).

Activation of Carboxylic Acids in Synthesis

Activation of carboxylic acids through dialkyl pyrocarbonates, including di-tert.-butyl pyrocarbonate, is another application. This process is used for synthesizing symmetric anhydrides and esters of N-protected amino acids, providing a versatile method for ester formation (Pozdnev, 2009).

properties

IUPAC Name

tert-butyl 4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14;/h8-10H,4-7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAUVMTYIKHFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride

CAS RN

1965308-86-4
Record name tert-butyl 4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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